N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that combines the structural features of indole, tetrazole, and pyridine. These moieties are known for their significant biological and pharmacological activities. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the tetrazole and pyridine rings are often found in compounds with antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves a multicomponent reaction. One common method is a one-pot, three-component reaction involving appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This method is efficient and yields the desired compound in good quantities. Industrial production methods may involve similar multicomponent reactions but optimized for larger scales and higher yields .
Chemical Reactions Analysis
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, leading to diverse biological activities. The tetrazole and pyridine rings contribute to the compound’s ability to inhibit enzymes and interfere with cellular processes. These interactions result in the compound’s antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of indole, tetrazole, and pyridine rings. Similar compounds include:
7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile: This compound also contains indole and tetrazole moieties and exhibits similar biological activities.
Tetrazolo[1,5-a]pyrimidines: These compounds share the tetrazole and pyrimidine rings and are known for their antimicrobial and anticancer properties.
1-Tetrazolylimidazo[1,5-a]pyridines: These compounds combine tetrazole and imidazo[1,5-a]pyridine rings and are used in drug discovery for their diverse biological activities.
This compound stands out due to its specific combination of structural features, which contribute to its unique biological and pharmacological properties.
Properties
Molecular Formula |
C14H10N6O |
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Molecular Weight |
278.27 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N6O/c21-14(10-1-4-13-17-18-19-20(13)8-10)16-11-2-3-12-9(7-11)5-6-15-12/h1-8,15H,(H,16,21) |
InChI Key |
ZVHFQJWRFDNPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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